3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate
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Overview
Description
3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate is an organic compound that belongs to the class of dithiazolium salts These compounds are characterized by the presence of a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom The perchlorate anion is often used to stabilize the cationic dithiazolium structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with phenyl isothiocyanate in the presence of a base to form an intermediate, which then undergoes cyclization to form the dithiazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent safety measures due to the reactive nature of the intermediates and the use of perchloric acid.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The dithiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form, such as a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted dithiazolium derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of dithiazole-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure and reactivity.
Industry: Possible applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate involves its interaction with various molecular targets. The dithiazole ring can interact with biological molecules, potentially disrupting normal cellular processes. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-5-phenyl-1,2,4-thiadiazol-1-ium perchlorate: Similar structure but with one sulfur atom replaced by nitrogen.
3-(4-Methylphenyl)-5-phenyl-1,2,4-triazol-1-ium perchlorate: Similar structure but with both sulfur atoms replaced by nitrogen.
Uniqueness
3-(4-Methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium perchlorate is unique due to the presence of two sulfur atoms in the dithiazole ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
84437-66-1 |
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Molecular Formula |
C15H12ClNO4S2 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-phenyl-1,2,4-dithiazol-1-ium;perchlorate |
InChI |
InChI=1S/C15H12NS2.ClHO4/c1-11-7-9-13(10-8-11)15-16-14(17-18-15)12-5-3-2-4-6-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YHECCYXTEJPPJB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=[S+]S2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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